molecular formula C18H25ClN6O3 B2469172 N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1179435-71-2

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2469172
CAS No.: 1179435-71-2
M. Wt: 408.89
InChI Key: QRHQLNAXXCLCQM-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a chemical research reagent designed for investigative applications. This compound belongs to the class of 1,3,5-triazine derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The core structure of this molecule features two morpholino groups at the 4 and 6 positions of the triazine ring. In related compounds, this dimorpholino motif is known to be a crucial pharmacophore for targeting phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways . The morpholine oxygen atoms can form key hydrogen bond interactions with these kinase targets, which is essential for inhibitory activity . Compounds based on the 4,6-dimorpholino-1,3,5-triazine core are being investigated in clinical trials for their efficacy in oncology, including the treatment of advanced solid tumors and lymphomas . Furthermore, structural analogs featuring dimorpholino-triazine cores conjugated with aromatic amines have also shown promising activity as inhibitors of monoamine oxidase A (MAO-A), indicating potential research applications in the field of neuroscience . The specific substitution with a 4-methoxyphenyl group on the triazine amine in this compound may influence its electronic properties, lipophilicity, and overall binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound to explore its specific biochemical properties, kinase inhibition profile, and cellular effects. It is provided for research purposes to advance the understanding of key signaling pathways in disease models. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-14(3-5-15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQLNAXXCLCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of 4-methoxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of morpholine groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted triazine derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound vary primarily in substituents on the triazine ring and aryl groups. Below is a detailed comparison:

Structural Analogs

Compound Name Substituents (Triazine Positions) Key Features References
N-(4-Methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine HCl 2: 4-methoxyphenyl; 4,6: morpholino Enhanced solubility (HCl salt); potential kinase inhibition
N-(3-Chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine HCl 2: 3-chlorophenyl; 4,6: morpholino Higher lipophilicity (Cl group); commercial availability
N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine HCl 2: 4-isopropylphenyl; 4,6: morpholino Increased steric bulk; potential for altered pharmacokinetics
4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine 2: N-methyl-N-phenyl; 4: Cl; 6: morpholino Dual substituents (Cl and methylphenyl); synthesized via SNAr reactions
4-(Trifluoromethyl)pyridin-2-amine derivatives (e.g., PQR309) 2: trifluoromethylpyridine; 4,6: morpholino Improved metabolic stability (CF3 group); CNS-penetrant

Physicochemical Properties

  • Solubility : The hydrochloride salt form (common in analogs like ) improves aqueous solubility compared to free bases.
  • Lipophilicity : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents alter logP values. For example, the 3-chlorophenyl analog is more lipophilic than the 4-methoxyphenyl variant .
  • Crystallinity: Morpholino groups enhance crystallinity, as seen in single-crystal X-ray data for related compounds .

Key Research Findings

Substituent Effects: Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic chloro or isopropyl groups . Morpholino groups enhance hydrogen-bonding interactions with kinase ATP-binding pockets .

Therapeutic Potential: Triazines with trifluoromethyl or chlorophenyl groups show promise in oncology, while ethoxy derivatives are explored for antimicrobial use .

Commercial Relevance : Multiple analogs (e.g., chlorophenyl derivatives) are supplied by pharmaceutical companies, indicating scalability .

Biological Activity

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound belonging to the triazine class. Its unique structure features a triazine ring substituted with a methoxyphenyl group and two morpholino groups, which contribute to its diverse biological activities. This compound is under investigation for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

PropertyValue
Molecular FormulaC17H22N6O2
Molecular Weight342.396 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point616.9 ± 65.0 °C
Melting Point266 °C
LogP-1.58

Anticancer Properties

Research indicates that compounds containing the 4,6-dimorpholino-1,3,5-triazine moiety exhibit significant anticancer activity. These compounds have been identified as potent inhibitors of key signaling pathways involved in cancer progression, particularly phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

Case Study: CDK4 Inhibition

A study focused on similar triazine derivatives demonstrated their ability to selectively inhibit cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. The structural modifications in these compounds significantly enhanced their binding affinity and selectivity towards CDK4 over CDK2 and CDK1 .

Antimicrobial and Antiviral Activities

The compound has also been studied for its antimicrobial and antiviral properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains and viruses, although detailed studies are still required to establish its efficacy and mechanism of action.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory potential. Similar triazine derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound's structure allows it to bind effectively to kinases like PI3K and mTOR, disrupting signaling pathways that promote cell growth and survival.
  • Enzyme Inhibition : It may inhibit COX enzymes involved in the inflammatory process.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Activity TypeTarget/MechanismReference
AnticancerInhibits CDK4
AntimicrobialEffective against various strains
Anti-inflammatoryInhibits COX enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution on a triazine core. For example, Suzuki-Miyaura cross-coupling () or stepwise substitution with morpholine and 4-methoxyaniline precursors. Key optimization steps include:

  • Using anhydrous potassium carbonate as a base to deprotonate amines ().
  • Refluxing in dry toluene for 8–10 hours to ensure complete substitution ().
  • Purification via column chromatography or crystallization from ethanol (95%) to isolate the hydrochloride salt ().

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Analytical Techniques :

  • 1H NMR : Peaks at δ 3.76–3.86 ppm confirm methoxy and morpholino protons ().
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (e.g., Chromolith® columns) with UV detection at 254 nm to assess purity >98% ( ).

Q. What are the recommended storage conditions to ensure compound stability?

  • Store as a hydrochloride salt at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the triazine ring ( ).

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity as a PI3K/mTOR inhibitor, and how does structural modification impact potency?

  • Mechanism : The 4,6-dimorpholino-triazine scaffold competitively inhibits ATP-binding in PI3K and mTOR kinase domains ( ). Key structural determinants include:

  • Morpholino groups at positions 4 and 6 enhance solubility and kinase selectivity ( ).
  • The 4-methoxyphenyl group improves membrane permeability and blood-brain barrier penetration ( ).
    • Contradictions : Unlike structurally related PI3K inhibitors (e.g., BKM120), this compound shows no tubulin-binding off-target effects, as confirmed by kinase panel assays ( ).

Q. How should in vitro and in vivo models be designed to evaluate its antitumor efficacy and pharmacokinetics?

  • In Vitro :

  • Use tumor cell lines (e.g., glioblastoma U87MG) with IC50 determination via MTT assays ( ).
  • Assess metabolic stability in liver microsomes (human/rat) to predict clearance rates.
    • In Vivo :
  • Xenograft models in nude mice (e.g., subcutaneous or orthotopic implants) with oral dosing (10–30 mg/kg).
  • Monitor plasma half-life (t1/2 ~4–6 hours in mice) and brain penetration via LC-MS ( ).

Q. What analytical strategies resolve discrepancies in reported bioactivity data across studies?

  • Root Causes : Variability may arise from differences in:

  • Assay conditions (e.g., ATP concentrations in kinase assays).
  • Cell line genetic backgrounds (e.g., PTEN mutation status).
    • Resolution :
  • Validate activity in isogenic cell lines (wild-type vs. PI3K-mutant).
  • Use standardized protocols (e.g., NIH/NCATS assay guidelines) for cross-study comparisons ( ).

Q. How can computational modeling predict off-target interactions and guide derivative design?

  • Approach :

  • Molecular docking (e.g., AutoDock Vina) against kinase domains (PI3Kα, mTOR) to prioritize derivatives.
  • MD simulations to assess binding stability and residence time.
    • Validation : Compare predictions with experimental kinase profiling data ( ).

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